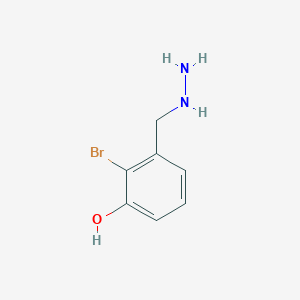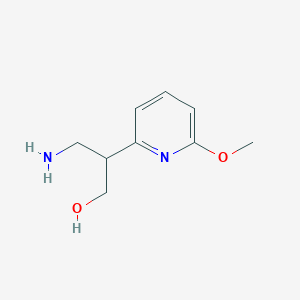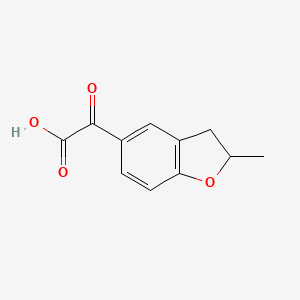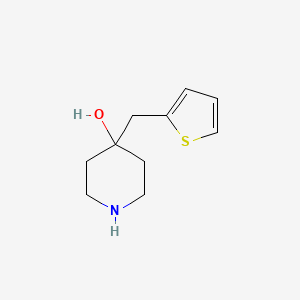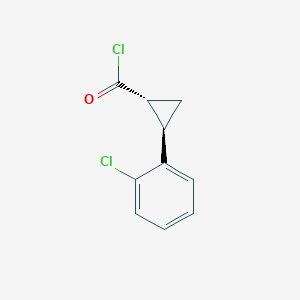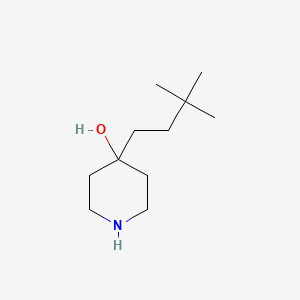
4-(3,3-Dimethylbutyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylbutyl)piperidin-4-ol is a chemical compound with the molecular formula C11H23NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutyl)piperidin-4-ol typically involves the reaction of piperidine with 3,3-dimethylbutyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in 3,3-dimethylbutyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethylbutyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylbutyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethylbutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, piperidine derivatives have been studied for their ability to act as antagonists to certain receptors, such as the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells. The compound may exert its effects by binding to these receptors and inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound of 4-(3,3-Dimethylbutyl)piperidin-4-ol.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a 3,3-dimethylbutyl group attached to the piperidine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
4-(3,3-dimethylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)4-5-11(13)6-8-12-9-7-11/h12-13H,4-9H2,1-3H3 |
Clave InChI |
LJXBHSLPYJJLAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC1(CCNCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


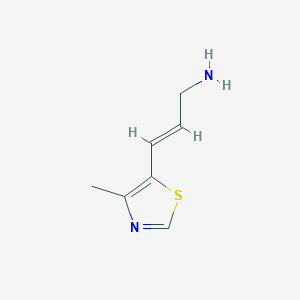

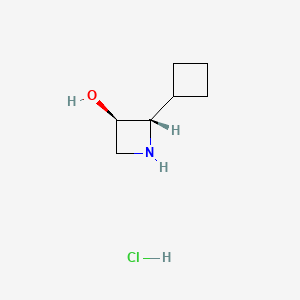
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
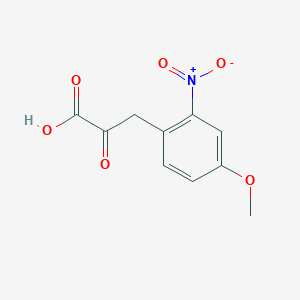
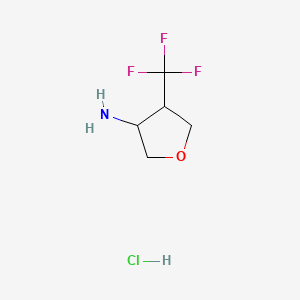

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
